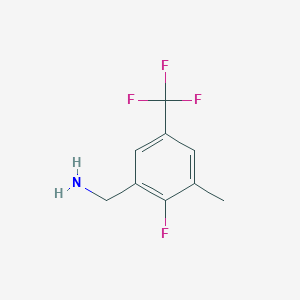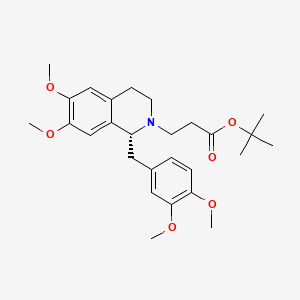
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is a chemical compound with the molecular formula C9H14N2O2S. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is known for its stability and reactivity, making it a valuable tool in various experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for a few hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (4-(((2-methylthiazol-4-yl)methyl)amino)butyl)carbamate
Uniqueness
tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the thiazole ring contributes to its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
tert-butyl N-[(4-methyl-1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-7-6-15-8(12-7)5-11-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
IHCJVIGIDDJZME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


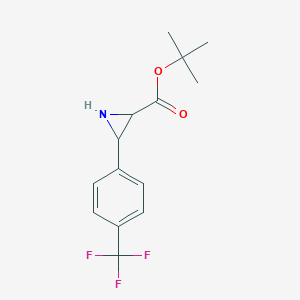
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
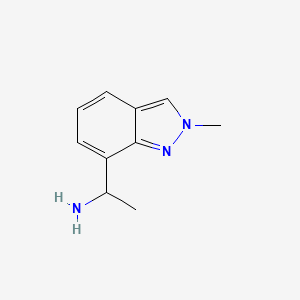
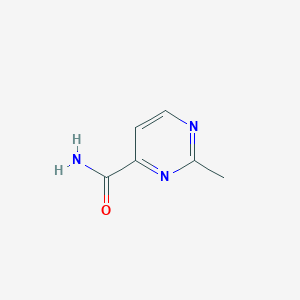
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
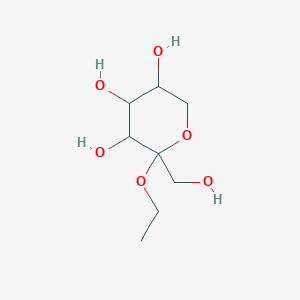
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)

